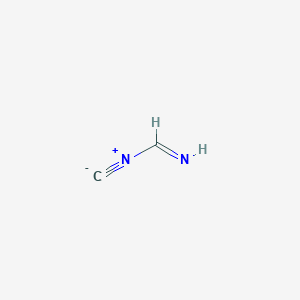
Methanimidoyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidoyl isocyanide is a unique organic compound characterized by the presence of both an imidoyl and an isocyanide functional group. This compound is part of the broader class of isocyanides, which are known for their distinctive reactivity and versatility in organic synthesis. Isocyanides have been extensively studied due to their ability to participate in a variety of chemical reactions, making them valuable intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanimidoyl isocyanide can be synthesized through several methods, with the most common involving the dehydration of formamides. One such method includes the use of tosyl chloride as a dehydrating agent in the presence of a base like pyridine . Another environmentally friendly method involves the use of micellar conditions at room temperature, replacing traditional reagents with sodium hydrogen carbonate and water .
Industrial Production Methods: Industrial production of this compound typically follows the Ugi protocol, which employs phosphorus oxychloride and a tertiary nitrogen base like triethylamine in dichloromethane . This method, while efficient, requires careful handling due to the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: Methanimidoyl isocyanide undergoes a variety of chemical reactions, including nucleophilic attack, electrophilic addition, and oxidation . It is also known to participate in multicomponent reactions, such as the Ugi and Passerini reactions .
Common Reagents and Conditions:
Nucleophilic Attack: Common nucleophiles include amines and alcohols.
Electrophilic Addition: Reagents like halogens and acids are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products: The major products formed from these reactions include a variety of heterocycles and other complex organic molecules, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
Methanimidoyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Its unique reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
Methanimidoyl isocyanide shares similarities with other isocyanides, such as phenyl isocyanide and methyl isocyanide . its unique combination of imidoyl and isocyanide functional groups gives it distinct reactivity and applications. Unlike simpler isocyanides, this compound can participate in more complex multicomponent reactions and form a wider variety of products .
Comparison with Similar Compounds
- Phenyl isocyanide
- Methyl isocyanide
- Benzyl isocyanide
These compounds, while similar in their isocyanide functionality, differ in their reactivity and the types of products they can form .
Properties
CAS No. |
85933-61-5 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
methanimidoyl isocyanide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h2-3H |
InChI Key |
LXMWNHAMTFDERF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















